![molecular formula C24H41N3O3 B10772469 N-[(S)-1-(11-Amino-undecylcarbamoyl)-2-(4-hydroxy-phenyl)-ethyl]-butyramide](/img/structure/B10772469.png)
N-[(S)-1-(11-Amino-undecylcarbamoyl)-2-(4-hydroxy-phenyl)-ethyl]-butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
蚁蜂毒素-11 的合成涉及多个步骤,从核心结构的制备开始,该核心结构包括一个疏水性芳香族头部和一个亲水性多胺尾部 。 合成路线通常包括以下步骤:
芳香族头部形成: 此步骤涉及合成取代的芳香族化合物,通常通过亲电芳香族取代反应。
多胺尾部的连接: 多胺尾部单独合成,然后通过酰胺键形成连接到芳香族头部。
最终修饰: 最终产物被纯化和修饰以实现所需的化学性质。
化学反应分析
蚁蜂毒素-11 会发生几种类型的化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。 常用试剂包括高锰酸钾和过氧化氢。
还原: 该反应涉及添加氢或去除氧。 常用试剂包括氢化铝锂和硼氢化钠。
取代: 该反应涉及用另一个官能团替换一个官能团。 常用试剂包括卤素和亲核试剂。
从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,芳香族头部的氧化会导致醌的形成,而多胺尾部的还原会导致胺的形成。
科学研究应用
蚁蜂毒素-11 有几种科学研究应用,包括:
作用机制
蚁蜂毒素-11 通过非选择性阻断兴奋性神经递质离子通道发挥作用,包括烟碱型乙酰胆碱受体和离子型谷氨酸受体 。 该化合物具有疏水性芳香族头部和亲水性多胺尾部,使其能够通过结合在离子通道孔内来抑制离子通道 。 这种结合阻止了离子通过通道的流动,导致目标生物麻痹。
相似化合物的比较
蚁蜂毒素-11 与其他蚁蜂毒素类似,如蚁蜂毒素-433 和蚁蜂毒素-343 。 它具有独特的特性,使其有别于这些化合物:
蚁蜂毒素-433: 该化合物也是烟碱型乙酰胆碱受体和离子型谷氨酸受体的非选择性抑制剂,但与蚁蜂毒素-11 相比,其结构和效力不同.
蚁蜂毒素-343: 该化合物具有相似的作用机制,但对各种离子通道亚型的选择性和效力不同.
属性
分子式 |
C24H41N3O3 |
|---|---|
分子量 |
419.6 g/mol |
IUPAC 名称 |
N-[(2S)-1-(11-aminoundecylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C24H41N3O3/c1-2-12-23(29)27-22(19-20-13-15-21(28)16-14-20)24(30)26-18-11-9-7-5-3-4-6-8-10-17-25/h13-16,22,28H,2-12,17-19,25H2,1H3,(H,26,30)(H,27,29)/t22-/m0/s1 |
InChI 键 |
OZVULFLAPUPPFK-QFIPXVFZSA-N |
手性 SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCN |
规范 SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772397.png)
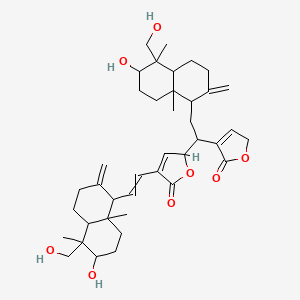
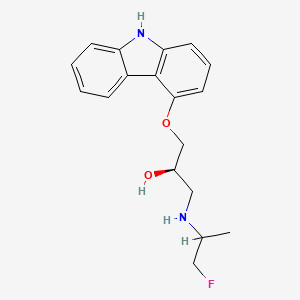
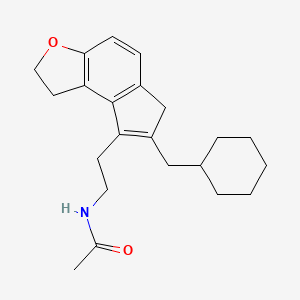
![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)
![7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)
![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)
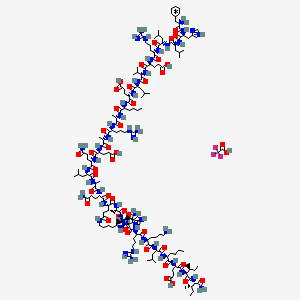

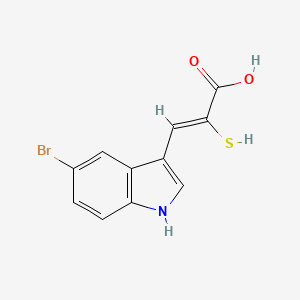
![2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772471.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772483.png)

